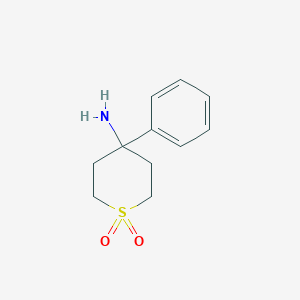

4-Amino-4-phenyl-thiane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the fusion of different chemical entities. For instance, the synthesis of a triazole-thione derivative was achieved by the fusion of N-Phthaloylglycine and thiocarbohydrazide at 145°C . Although the exact synthesis of 4-Amino-4-phenyl-thiane-1,1-dione is not described, similar synthetic strategies could potentially be applied, considering the structural similarities among these heterocyclic compounds.

Molecular Structure Analysis

The molecular structure and properties of related compounds have been studied using experimental techniques and density functional theory (DFT). For example, the molecular structure, vibration spectrum, electronic absorption spectrum, and NMR spectra of a triazole derivative were evaluated, providing insights into the relationship between molecular structure and properties such as nonlinear optical behavior . These methods could be used to analyze the molecular structure of 4-Amino-4-phenyl-thiane-1,1-dione as well.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For instance, the reaction of an amino(thiomethyl)methylene derivative with m-chloroperbenzoic acid yielded a sulfoxide derivative, and further reactions with triphenylphosphine led to the formation of a phosphonium salt . These studies demonstrate the potential for diverse chemical transformations that could be relevant to the chemical reactions of 4-Amino-4-phenyl-thiane-1,1-dione.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, including their photophysical properties and solvent effects on electronic absorption spectra . Additionally, the biological activities of thiazolidine derivatives, such as their role as dual inhibitors of signaling pathways and their effects on cell proliferation and apoptosis, have been reported . These findings provide a foundation for understanding the potential properties and applications of 4-Amino-4-phenyl-thiane-1,1-dione.

科学的研究の応用

Potential Anticancer Activity

A study by Ferreira et al. (2013) examined 2-Amino-1,3-thiazin-4-ones, which underwent chemical modifications to form compounds including the 1,3-thiazine-2,4-dione core. These compounds showed selective antitumor activity against leukemia cells, indicating potential in cancer treatment Ferreira et al., 2013.

Structural Analysis and Crystal Structures

Yıldırım et al. (2019) focused on the crystal structures of related compounds, providing insights into their molecular structure and potential interactions Yıldırım et al., 2019. Anouar et al. (2019) also conducted a structural study of a related organo-amino compound, contributing to the understanding of its molecular characteristics Anouar et al., 2019.

Enzyme Inhibition and Molecular Interactions

Li et al. (2009) synthesized analogs of a related compound to develop potential substrate-specific ERK1/2 inhibitors, which could have therapeutic applications Li et al., 2009. In a similar vein, Foster et al. (1985) explored analogues of aminoglutethimide, focusing on their efficacy as enzyme inhibitors, which has implications for drug development Foster et al., 1985.

Dual Inhibitor and Anticancer Agent

Li et al. (2010) identified a thiazolidine-2,4-dione derivative as a dual inhibitor of specific signaling pathways, showing promise as a new lead compound for developing novel anticancer agents Li et al., 2010.

Antimicrobial Activity

Patel et al. (2010) synthesized 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones from a related compound, evaluating them for antimicrobial activity Patel et al., 2010.

Antidiabetic Agents

Sohda et al. (1982) studied thiazolidine-2, 4-dione derivatives as potent aldose reductase inhibitors, contributing to research on antidiabetic agents Sohda et al., 1982.

特性

IUPAC Name |

1,1-dioxo-4-phenylthian-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-11(10-4-2-1-3-5-10)6-8-15(13,14)9-7-11/h1-5H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDNTFWLTMKMHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)

![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)

![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3003094.png)

![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![Spiro[3.6]decan-2-amine;hydrochloride](/img/structure/B3003102.png)

![N-ethyl-2-[2-(4-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3003106.png)

![ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate](/img/structure/B3003107.png)